molecular formula C16H26O2 B11866421 Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate

Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate

Katalognummer: B11866421
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: QXBCYMJVTLLOPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-cyclohexylspiro[25]octane-1-carboxylate is a chemical compound characterized by its unique spiro structure, which involves a cyclohexyl group attached to an octane ring via a spiro carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexylmagnesium bromide with a suitable spiro[2.5]octane-1-carboxylate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexylspiro[2.5]octane-1-carboxylic acid.

    Reduction: Formation of cyclohexylspiro[2.5]octane-1-methanol.

    Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

  • 6-Methyl-spiro[2.5]octane-1-carboxylic acid
  • Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Comparison: Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other spiro compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

methyl 6-cyclohexylspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C16H26O2/c1-18-15(17)14-11-16(14)9-7-13(8-10-16)12-5-3-2-4-6-12/h12-14H,2-11H2,1H3

InChI-Schlüssel

QXBCYMJVTLLOPI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC12CCC(CC2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.